2-[3-(2,4-dimethoxyphenyl)-5,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-1-yl]-N-(4-methoxyphenyl)acetamide
Description
This compound is a thieno[2,3-d]pyrimidine derivative characterized by a 2,4-dioxo core structure substituted with 2,4-dimethoxyphenyl and 5,6-dimethyl groups. The acetamide moiety is linked to a 4-methoxyphenyl group, contributing to its unique physicochemical and pharmacological profile. The presence of multiple methoxy groups may enhance solubility and metabolic stability compared to non-polar analogs .
Properties
IUPAC Name |
2-[3-(2,4-dimethoxyphenyl)-5,6-dimethyl-2,4-dioxo-4a,7a-dihydrothieno[2,3-d]pyrimidin-1-yl]-N-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O6S/c1-14-15(2)35-24-22(14)23(30)28(19-11-10-18(33-4)12-20(19)34-5)25(31)27(24)13-21(29)26-16-6-8-17(32-3)9-7-16/h6-12,22,24H,13H2,1-5H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKDGGHPASHOORJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2C1C(=O)N(C(=O)N2CC(=O)NC3=CC=C(C=C3)OC)C4=C(C=C(C=C4)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[3-(2,4-dimethoxyphenyl)-5,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-1-yl]-N-(4-methoxyphenyl)acetamide belongs to a class of thieno[2,3-d]pyrimidine derivatives that have garnered attention for their potential biological activities. This article explores the synthesis, biological evaluation, and potential therapeutic applications of this compound.
Synthesis of the Compound
The synthesis of thieno[2,3-d]pyrimidine derivatives typically involves reactions such as the Gewald reaction or Dimroth rearrangement. For instance, a study synthesized various thieno[2,3-d]pyrimidine derivatives by employing different anilines and evaluating their cytotoxic effects against cancer cell lines. The specific synthetic route for the compound involves creating a thieno[2,3-d]pyrimidine skeleton followed by acetamide formation with substituted phenyl groups .
Anticancer Activity
Research has shown that thieno[2,3-d]pyrimidine derivatives exhibit significant anticancer properties. A series of compounds were evaluated against the MDA-MB-231 breast cancer cell line, revealing that many derivatives displayed notable cytotoxicity. For example:
- IC50 Values : The compound demonstrated an IC50 value of approximately 27.6 μM , indicating effective inhibition of cell proliferation compared to other tested compounds in the series .
The proposed mechanism for the anticancer activity includes the induction of apoptosis and inhibition of cell cycle progression. The presence of electron-withdrawing groups on the phenyl rings enhances the cytotoxic effects due to increased electron deficiency at the reactive sites on the molecule. This property facilitates interactions with cellular targets involved in cancer cell survival and proliferation .
Other Biological Activities
In addition to anticancer effects, thieno[2,3-d]pyrimidine derivatives have been reported to exhibit:
- Antioxidant Activity : Compounds have shown potential as antioxidants by protecting cells from oxidative stress-induced damage.
- Antimicrobial Properties : Some derivatives have demonstrated activity against various bacterial strains and fungi.
Case Studies and Research Findings
Several studies have focused on the biological evaluation of thieno[2,3-d]pyrimidine derivatives:
-
Study on Breast Cancer Cells :
- A series of thieno[2,3-d]pyrimidines were synthesized and screened against MDA-MB-231 cells.
- Compounds exhibited IC50 values ranging from 27.6 μM to 43 μM , indicating varying degrees of potency against tumor cells.
- Structure-activity relationship (SAR) studies suggested that substitutions on the aromatic rings significantly influenced biological activity .
- Antioxidant Evaluation :
Data Tables
| Activity Type | Compound | IC50 (μM) | Notes |
|---|---|---|---|
| Anticancer (MDA-MB-231) | Thieno Derivative | 27.6 | Strongest cytotoxic activity observed |
| Antioxidant | Thieno Derivative | N/A | Protective effects against oxidative stress |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key analogs and their distinguishing features:
Structural and Functional Insights
Substituent Effects on Bioactivity
- Methoxy Groups : The target compound’s 2,4-dimethoxyphenyl and 4-methoxyphenyl groups likely improve aqueous solubility compared to analogs with halogenated or alkyl substituents (e.g., ’s 2-methoxyphenyl vs. ’s 4-nitrophenyl) .
- Thioacetamide vs. Acetamide : Sulfur-containing analogs (e.g., ) may exhibit altered electronic properties and binding affinities due to the larger atomic radius and polarizability of sulfur compared to oxygen .
- In contrast, the target compound’s 5,6-dimethyl groups may stabilize the thienopyrimidine core .
Pharmacokinetic and Pharmacodynamic Considerations
- Metabolic Stability : Methoxy groups are prone to demethylation via cytochrome P450 enzymes, suggesting possible metabolite formation (e.g., hydroxylated derivatives) .
- Thermodynamic Stability : Crystallographic data from analogs (e.g., ’s pyrimidine derivatives) indicate that methyl and dimethyl groups enhance lattice stability, as evidenced by higher melting points .
Q & A
Q. What are the standard synthetic routes for this compound, and what reaction conditions are critical for success?
The synthesis typically involves multi-step reactions, starting with the preparation of the thieno[2,3-d]pyrimidine core. Key steps include nucleophilic substitution, cyclization, and coupling reactions. Critical conditions include:
- Temperature control : Reactions often require refluxing in solvents like acetone or DMF (60–100°C) .
- Inert atmosphere : Nitrogen or argon is used to prevent oxidation of intermediates .
- Catalysts/bases : Potassium carbonate or sodium hydroxide facilitates deprotonation and coupling .
- Purification : Column chromatography or recrystallization ensures high purity (>95%) .
Q. How is the structural integrity and purity of the compound confirmed?
Analytical techniques include:
- NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions and stereochemistry .
- HPLC : Purity assessment (e.g., >98% by reverse-phase C18 column) .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight .
- IR spectroscopy : Functional group validation (e.g., carbonyl stretches at ~1700 cm⁻¹) .
Q. What are the solubility and stability profiles under experimental conditions?
While direct data for this compound is limited, structurally similar analogs exhibit:
- Solubility : Moderate in DMSO and ethanol (5–10 mg/mL), poor in aqueous buffers .
- Stability : Stable at −20°C for >6 months; degradation observed at pH <3 or >10 .
- Recommended storage : Lyophilized or in anhydrous DMSO under inert gas .
Q. What in vitro assays are used to preliminarily assess biological activity?
Common assays include:
- Cell viability assays : MTT or resazurin-based tests (IC₅₀ determination in cancer lines) .
- Enzyme inhibition : Fluorescence polarization for kinase/phosphatase activity .
- Binding studies : Surface plasmon resonance (SPR) for target affinity (e.g., Kd values) .
Advanced Research Questions
Q. How can synthetic yield and purity be optimized for scale-up?
- Solvent selection : Polar aprotic solvents (DMF, acetonitrile) improve reaction kinetics .
- Catalyst screening : Transition metals (e.g., Pd/C) enhance coupling efficiency .
- By-product minimization : Gradient HPLC or fractional crystallization removes impurities .
- Yield data : Typical yields range from 40–65%; pilot-scale reactions may require flow chemistry .
Q. How to resolve contradictions in biological activity data across studies?
Contradictions may arise from:
- Assay variability : Normalize protocols (e.g., ATP levels in kinase assays) .
- Cellular context : Use isogenic cell lines to isolate genetic vs. epigenetic effects .
- Metabolic interference : Test metabolites via LC-MS to rule out off-target effects .
- Statistical rigor : Triplicate experiments with ANOVA/p-value adjustments .
Q. What strategies are employed in structure-activity relationship (SAR) studies?
- Substituent variation : Modify methoxy groups to ethoxy/hydroxy to assess lipophilicity .
- Core analogs : Compare thieno[2,3-d]pyrimidine vs. pyrido[3,2-d]pyrimidine activity .
- 3D-QSAR : CoMFA/CoMSIA models to predict binding to targets like EGFR or CDK2 .
- Key findings : Methoxy groups at 2,4-positions enhance solubility but reduce membrane permeability .
Q. What computational approaches are used for target identification and mechanistic studies?
- Molecular docking : AutoDock Vina or Schrödinger Suite for binding mode prediction (e.g., ATP-binding pockets) .
- MD simulations : GROMACS for stability analysis of ligand-protein complexes (≥100 ns trajectories) .
- Pharmacophore modeling : Identify essential features (e.g., hydrogen bond acceptors) .
- Network pharmacology : STRING or KEGG to map signaling pathways (e.g., apoptosis, PI3K-Akt) .
Key Considerations for Researchers
- Data reproducibility : Share raw spectral data (NMR, HRMS) in supplementary materials .
- Ethical compliance : Adhere to OECD guidelines for in vivo testing if applicable .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
